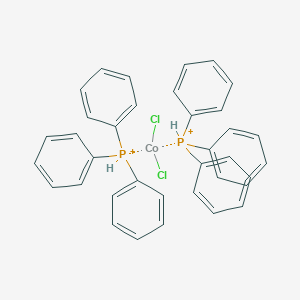
5-ethyl-3-phenyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing two nitrogen atoms and one oxygen atom. This particular compound is characterized by the presence of an ethyl group at the 5-position and a phenyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of aryl amidoximes with carboxylic acids or their derivatives under acidic or basic conditions. For instance, the treatment of 4-substituted aryl amidoximes with methyl 2-chloro-2-oxoacetate at reflux for several hours can yield 1,2,4-oxadiazoles in good yields .
Industrial Production Methods
Industrial production of oxadiazoles often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can modify the substituents on the oxadiazole ring.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the oxadiazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while substitution reactions can produce a variety of functionalized oxadiazoles .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antiviral, and anticancer activities.
Medicine: Potential therapeutic agent for treating infectious diseases and cancer.
Industry: Utilized in the development of high-energy materials and as a component in organic electronics
Mechanism of Action
The mechanism of action of 5-ethyl-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes or interfere with the function of cellular components. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different chemical properties.
1,2,5-Oxadiazole: Known for its high-energy properties and applications in explosives.
1,3,4-Oxadiazole: Exhibits a range of biological activities similar to 1,2,4-oxadiazole
Uniqueness
5-ethyl-3-phenyl-1,2,4-oxadiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl and phenyl groups can enhance its lipophilicity and ability to interact with biological targets, making it a valuable compound for drug discovery and development .
Properties
CAS No. |
10364-68-8 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.2 g/mol |
IUPAC Name |
5-ethyl-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H10N2O/c1-2-9-11-10(12-13-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI Key |
IWXUZMIVJPIVFM-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=NO1)C2=CC=CC=C2 |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC=CC=C2 |
Key on ui other cas no. |
10364-68-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















